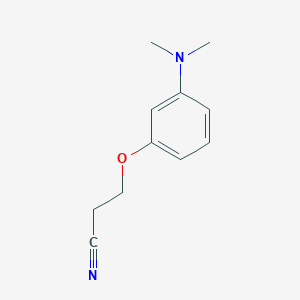

3-(m-Dimethylaminophenoxy)propionitrile

Description

3-(m-Dimethylaminophenoxy)propionitrile is a nitrile derivative featuring a phenoxy group substituted with a dimethylamino moiety at the meta position. The compound’s nitrile group and aromatic substituents suggest reactivity in hydrolysis, reduction, and substitution reactions, common in pharmaceutical and agrochemical intermediates. The meta-dimethylaminophenoxy group may enhance electronic effects, influencing solubility and interaction with biological targets.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-[3-(dimethylamino)phenoxy]propanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-13(2)10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,4,8H2,1-2H3 |

InChI Key |

DNOKHARFSWNLKE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

- Electronic Effects: Substituents like dimethylamino (electron-donating) vs. hydroxyl (electron-withdrawing) alter reactivity. MNPN’s methylnitrosamino group facilitates metabolic activation to DNA-reactive species .

- Biological Activity: MNPN’s carcinogenicity contrasts with 3-(Pyridyl-2-Amino)propionitrile’s pesticidal use, underscoring substituent-driven toxicity .

- Synthetic Utility: 3,3-Diphenylpropionitrile’s aromatic bulk aids in drug synthesis, while 3-(Dimethylamino)propionitrile’s aliphatic amine serves as a catalyst .

Research Findings and Mechanistic Insights

- MNPN’s Carcinogenicity: In F344 rats, MNPN induces nasal cavity tumors (86% in males) via DNA methylation (O⁶-methylguanine formation) . Metabolic activation generates 2-cyanoethyldiazohydroxide, forming adducts with deoxyguanosine .

- Safety Profiles: 3-(Dimethylamino)propionitrile requires strict handling (gloves, ventilation) due to skin/eye irritation risks , whereas 3-(4-Hydroxyphenyl)propionitrile is prioritized for low-hazard research applications .

Preparation Methods

Reaction Mechanism

-

Deprotonation : m-Dimethylaminophenol () is deprotonated by a base (e.g., NaOH, KCO) to form a phenoxide ion.

-

Conjugate Addition : The phenoxide attacks the β-carbon of acrylonitrile (), resulting in a Michael adduct.

-

Protonation : The intermediate is protonated to yield the final product.

Optimized Conditions

-

Solvent : Dimethylformamide (DMF) or ethanol.

-

Temperature : 60–80°C under reflux.

-

Base : Potassium carbonate (1.2 equivalents).

Advantages :

-

Single-step synthesis with commercially available reagents.

-

Scalable for industrial production.

Challenges :

-

Risk of acrylonitrile polymerization, mitigated by radical inhibitors (e.g., hydroquinone).

-

Requires rigorous temperature control to minimize byproducts.

Nucleophilic Substitution Using 3-Chloropropionitrile

This method involves an SN2 displacement reaction between m-dimethylaminophenoxide and 3-chloropropionitrile ().

Reaction Protocol

-

Generation of Phenoxide : m-Dimethylaminophenol is treated with NaH in tetrahydrofuran (THF).

-

Displacement : 3-Chloropropionitrile is added dropwise at 0°C, followed by heating to 60°C for 12 hours.

-

Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via vacuum distillation.

Key Parameters :

Limitations :

-

3-Chloropropionitrile is less accessible and requires synthesis from acrylonitrile via hydrochlorination.

-

Competing elimination reactions may produce acrylonitrile as a byproduct.

Mitsunobu Reaction with 3-Hydroxypropionitrile

The Mitsunobu reaction offers an alternative route but is limited by the instability of 3-hydroxypropionitrile ().

Procedure

-

Reactants : m-Dimethylaminophenol, 3-hydroxypropionitrile, triphenylphosphine (PPh), and diethyl azodicarboxylate (DEAD).

-

Conditions : Conducted in THF at 0°C to room temperature for 24 hours.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate).

Outcomes :

-

Yield : 40–50% due to substrate instability.

-

Side Reactions : Degradation of 3-hydroxypropionitrile under acidic or basic conditions.

Ullmann-Type Coupling for Aromatic Ether Formation

This copper-catalyzed method couples a halogenated propionitrile with m-dimethylaminophenol but is less common due to harsh conditions.

Experimental Setup

-

Substrate : 3-Bromopropionitrile ().

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Base : CsCO.

-

Solvent : DMSO at 110°C for 48 hours.

Results :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyanoethylation | Acrylonitrile, KCO | 60–80°C, reflux | 65–75 | High |

| SN2 Displacement | 3-Chloropropionitrile, NaH | 60°C, 12 hrs | 50–60 | Moderate |

| Mitsunobu Reaction | DEAD, PPh | 0°C–RT, 24 hrs | 40–50 | Low |

| Ullmann Coupling | CuI, CsCO | 110°C, 48 hrs | 30–40 | Low |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(m-Dimethylaminophenoxy)propionitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between substituted phenols and acrylonitrile derivatives. For example, reacting m-dimethylaminophenol with acrylonitrile in the presence of a base catalyst (e.g., KOH or NaH) under controlled temperatures (60–80°C) can yield the target compound. Alternative routes may include aza-Michael additions, where amines react with activated nitriles . Characterization via NMR and IR spectroscopy is critical to confirm the substitution pattern and nitrile functionality .

Q. How is the structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation combines:

- NMR Spectroscopy : H and C NMR to identify aromatic protons, dimethylamino groups, and nitrile carbons.

- IR Spectroscopy : A sharp peak near 2240 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves 3D conformation and bond angles .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : Key applications include:

- Organic Synthesis : As an intermediate for heterocycles (e.g., pyrrolidines, pyrazoles) via cyclization or cross-coupling reactions .

- Biochemical Probes : Modulating enzyme activity (e.g., kinases) or receptor interactions (e.g., GPCRs) due to its electron-rich aromatic and polar nitrile groups .

- Material Science : Functionalizing polymers or resins for tailored thermal/mechanical properties .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., DBU, NaH) or phase-transfer catalysts to enhance nucleophilic substitution efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces side reactions.

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling to minimize decomposition.

- In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Assessment : Validate compound purity (>95%) via HPLC and elemental analysis to exclude impurities as confounding factors.

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for GPCRs) and assay protocols (e.g., FRET vs. radioligand binding).

- Computational Modeling : Perform docking studies (e.g., AutoDock) to predict binding modes and reconcile divergent activity trends .

Q. How to design experiments studying its interactions with enzymes or receptors?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (/) for nitrile-containing inhibitors.

- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., cysteine residues) to probe nitrile-mediated covalent bonding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (, ) to assess entropy-driven vs. enthalpy-driven interactions .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors; the compound may release toxic HCN under extreme heat.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Neutralize with alkaline permanganate solutions before disposal, adhering to local regulations .

Comparative Structural Analogs

| Compound Name | Key Structural Features | Research Applications |

|---|---|---|

| 3-(4-Fluorophenoxy)propionitrile | Fluorinated aromatic ring | GPCR modulation, enhanced stability |

| 3-(2-Aminophenoxy)propanenitrile | Amino group for conjugation | Enzyme inhibition, polymer synthesis |

| 3-(1-Pyrrolidino)propionitrile | Cyclic amine for chelation | Metal-organic frameworks (MOFs) |

| Adapted from structural analogs in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.